2-Nitrobenzoate

Description

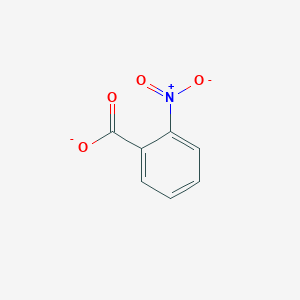

Structure

3D Structure

Properties

Molecular Formula |

C7H4NO4- |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

2-nitrobenzoate |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/p-1 |

InChI Key |

SLAMLWHELXOEJZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-] |

Synonyms |

2-nitrobenzoate o-nitrobenzoate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzoate, and its protonated form, 2-nitrobenzoic acid, are pivotal organic compounds characterized by a carboxylic acid and a nitro group in the ortho position on a benzene (B151609) ring.[1][2] This unique arrangement of functional groups imparts specific chemical reactivity that makes it a valuable intermediate in a wide array of synthetic applications, ranging from pharmaceuticals and agrochemicals to dyes.[3][4] Its role as a protecting reagent for amine groups and as a precursor in the synthesis of complex molecules further underscores its importance in modern organic chemistry.[5] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of this compound, with a focus on its applications in research and drug development.

Chemical Structure and Properties

2-Nitrobenzoic acid is a yellow crystalline solid.[5] The chemical formula is C₇H₅NO₄, and its molecular weight is 167.12 g/mol .[1][6] The structure consists of a benzene ring substituted with a carboxylic acid group and a nitro group at adjacent positions.

Table 1: Physicochemical Properties of 2-Nitrobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [6] |

| Molecular Weight | 167.12 g/mol | [1][6] |

| CAS Number | 552-16-9 | [5][6] |

| Appearance | Yellowish-white crystalline solid | [5][6] |

| Melting Point | 146-148 °C | [5][7] |

| Boiling Point | 295.67 °C (estimate) | [5] |

| Density | 1.58 g/cm³ | [5] |

| pKa | 2.16 (at 18 °C) | [1][8] |

| Water Solubility | 7.8 g/L | [5][9] |

| Solubility in Methanol | 42.72 g/100 ml (at 10 °C) | [10] |

| Solubility in Benzene | 0.294 g/100 ml (at 10 °C) | [10] |

Experimental Protocols

Synthesis of 2-Nitrobenzoic Acid

A common method for the synthesis of 2-nitrobenzoic acid is the oxidation of 2-nitrotoluene.[1] Another laboratory-scale synthesis involves the oxidation of 2-nitroacetophenone with nitric acid.[11]

Protocol: Oxidation of 2-Nitroacetophenone [11]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, a mixture of concentrated nitric acid, water, and a catalytic amount of ammonium (B1175870) metavanadate is prepared.

-

Addition of Reactant: The mixture is heated to boiling, and 2-nitroacetophenone is added portion-wise over a period of 30 minutes.

-

Reflux: The reaction mixture is refluxed for approximately 6 hours. The initiation of the oxidation reaction is indicated by the evolution of nitrogen dioxide.

-

Isolation of Crude Product: After reflux, the reaction mixture is cooled, and the crude 2-nitrobenzoic acid precipitates. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like 2-nitrobenzoic acid, which takes advantage of differences in solubility between the compound and impurities.[5][12]

Protocol: Recrystallization of 2-Nitrobenzoic Acid [5][13][14]

-

Solvent Selection: A suitable solvent is one in which 2-nitrobenzoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol (B145695) and water can be used.[5][12]

-

Dissolution: The crude 2-nitrobenzoic acid is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot gravity filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of 2-nitrobenzoic acid decreases, leading to the formation of crystals. The flask can be further cooled in an ice bath to maximize crystal yield.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and then dried.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of benzoic acids, a reversed-phase HPLC method with UV detection is often employed.[15]

General HPLC Parameters for Benzoic Acid Analysis: [16]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. The pH of the mobile phase is often kept low to ensure the carboxylic acid is in its protonated form for better retention.[17]

-

Detection: UV detection is suitable, with the wavelength set to around 220-254 nm.[15]

-

Flow Rate: A typical flow rate is around 1 mL/min.

Role in Drug Development and Organic Synthesis

2-Nitrobenzoic acid and its derivatives are significant in pharmaceutical research and development.[18] The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of chemical transformations to build complex bioactive molecules.[18] For instance, derivatives of 2-nitrobenzoic acid are used in the synthesis of novel triazoles and tetrazoles that exhibit cholinesterase inhibitory activity.[5] Furthermore, it is a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[3][4] The strategic placement of the nitro and carboxylic acid groups allows for controlled chemical modifications, which is crucial in the multi-step synthesis of new drug candidates.[3]

Biodegradation Pathways

The environmental fate of this compound is of interest, and several bacterial degradation pathways have been elucidated. These pathways are critical for the bioremediation of sites contaminated with nitroaromatic compounds.

Oxidative Pathway in Arthrobacter sp. SPG

Arthrobacter sp. SPG utilizes this compound as its sole source of carbon and energy, degrading it through an oxidative pathway.[19][20] The initial step involves the conversion of this compound to salicylate (B1505791) with the release of a nitrite (B80452) ion, a reaction catalyzed by this compound-2-monooxygenase.[19][20] Salicylate is then hydroxylated to form catechol by salicylate hydroxylase.[19][20] Subsequently, catechol-1,2-dioxygenase cleaves the aromatic ring to produce cis,cis-muconic acid.[19][20]

Caption: Oxidative degradation pathway of this compound.

Reductive Pathway in Pseudomonas fluorescens KU-7

Pseudomonas fluorescens strain KU-7 degrades this compound via a reductive pathway, which is indicated by the accumulation of ammonia.[21] In this pathway, this compound is first reduced to 2-hydroxylaminobenzoate by a reductase.[22] A mutase then converts 2-hydroxylaminobenzoate to 3-hydroxyanthranilate.[21][22] The aromatic ring of 3-hydroxyanthranilate is subsequently cleaved to form 2-amino-3-carboxymuconic 6-semialdehyde.[21]

References

- 1. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]

- 6. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitrobenzoic acid | CAS#:552-16-9 | Chemsrc [chemsrc.com]

- 8. 552-16-9 CAS MSDS (2-Nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemcess.com [chemcess.com]

- 11. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 15. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 17. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]

- 18. nbinno.com [nbinno.com]

- 19. New metabolic pathway for degradation of this compound by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrobenzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-nitrobenzoic acid. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular interactions.

Core Physical and Chemical Properties

2-Nitrobenzoic acid, also known as o-nitrobenzoic acid, is an organic compound with the formula C₆H₄(NO₂)CO₂H.[1] It presents as yellowish-white crystals and has an intensely sweet taste.[2] This compound is a derivative of benzoic acid with a nitro group at the ortho position.[3] It is functionally related to benzoic acid and is the conjugate acid of a 2-nitrobenzoate.[2]

Physical Properties

The physical characteristics of 2-nitrobenzoic acid are summarized in the table below, providing a quick reference for experimental and developmental work.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₄ | [2][4] |

| Molar Mass | 167.12 g/mol | [1][2][3] |

| Appearance | Yellowish-white crystalline powder | [2][4] |

| Melting Point | 146-148 °C | [5][6] |

| Boiling Point | 295.67 °C (rough estimate) | [5][6] |

| Density | 1.58 g/cm³ | [5][7] |

| pKa | 2.16 (at 18 °C) | [1][5] |

| Water Solubility | 6.8 g/L | [5][8][9] |

| Solubility in other solvents | Soluble in alcohol, methanol, acetone, and ether. Slightly soluble in benzene, carbon disulfide, and petroleum ether. | [3][9] |

Chemical Properties

2-Nitrobenzoic acid's reactivity is primarily dictated by its carboxylic acid and nitro functional groups. It is incompatible with strong oxidizing agents and strong bases, and may react with cyanides.[2][5] When heated to decomposition, it emits toxic fumes.[5]

Key chemical reactions include:

-

Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.[3]

-

Esterification: The carboxylic acid group readily forms esters with alcohols.[3]

-

Acyl Chloride Formation: It reacts with chlorinating agents to form 2-nitrobenzoyl chloride.[3]

-

Decarboxylation: At temperatures above 180 °C, it undergoes decarboxylation to form nitrobenzene.[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-nitrobenzoic acid.

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon and the carbons of the aromatic ring.[2] |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[10] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed, along with characteristic fragmentation patterns.[2][10] |

Synthesis of 2-Nitrobenzoic Acid

The synthesis of 2-nitrobenzoic acid is a key process for its application in various fields. Direct nitration of benzoic acid is not an effective method as it predominantly yields the meta isomer, 3-nitrobenzoic acid.[11] A common and effective laboratory and industrial synthesis route involves the oxidation of 2-nitrotoluene.[1] Another method involves the oxidation of 2-nitroacetophenone.[3][11]

Key Chemical Reaction: Reduction to Anthranilic Acid

A significant reaction of 2-nitrobenzoic acid is its reduction to anthranilic acid, a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Experimental Protocols

The following are generalized protocols for determining key properties of 2-nitrobenzoic acid.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of 2-nitrobenzoic acid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2-nitrobenzoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Data Acquisition: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 2-nitrobenzoic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[10]

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[10]

-

¹³C NMR: A one-dimensional carbon spectrum with proton decoupling is acquired. A larger number of scans is typically required. The spectral width is set to cover a range of 0-200 ppm.[10]

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-nitrobenzoic acid.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the spectrometer is cleaned with a suitable solvent (e.g., isopropanol). A small amount of the solid sample is placed directly onto the crystal.[10]

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.[10]

-

Data Acquisition: A background spectrum of the empty ATR crystal is collected, followed by the sample spectrum. The mid-infrared range (typically 4000-400 cm⁻¹) is scanned, and multiple scans are co-added to improve the signal quality.[10]

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Applications in Research and Drug Development

2-Nitrobenzoic acid serves as a crucial building block in organic synthesis.[4] It is utilized as a reagent for the protection of amine groups and in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[4][5] Its derivatives have been investigated for their potential as cholinesterase inhibitors and for their antimicrobial activities.[5][12] Additionally, it is used in analytical chemistry as a reagent for detecting metal ions.[4]

References

- 1. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemcess.com [chemcess.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]

- 6. 2-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Nitrobenzoic acid | CAS#:552-16-9 | Chemsrc [chemsrc.com]

- 9. 2-Nitrobenzoic acid, 95% | Fisher Scientific [fishersci.ca]

- 10. benchchem.com [benchchem.com]

- 11. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-Depth Technical Guide to the Synthesis of 2-Nitrobenzoate from 2-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for producing 2-nitrobenzoate (in its acidic form, 2-nitrobenzoic acid) from 2-nitrotoluene (B74249). The document details the core chemical reactions, outlines experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthesis pathways and experimental workflows.

Introduction

2-Nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. Its production from the readily available and cost-effective starting material, 2-nitrotoluene, is a topic of significant interest in industrial and academic research. The primary transformation involves the oxidation of the methyl group of 2-nitrotoluene to a carboxylic acid. This guide explores the most common and effective methods to achieve this conversion, focusing on the underlying reaction mechanisms and practical experimental considerations.

Core Synthesis Mechanisms

The synthesis of 2-nitrobenzoic acid from 2-nitrotoluene is primarily achieved through direct oxidation of the methyl group. The choice of oxidizing agent is critical and significantly influences the reaction conditions, yield, and side product formation. The principal methods involve the use of strong oxidizing agents like potassium permanganate (B83412) and nitric acid, as well as catalytic oxidation using air or oxygen.

Oxidation with Potassium Permanganate

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting the methyl group of 2-nitrotoluene into a carboxyl group. The reaction is typically carried out in an aqueous medium under neutral, acidic, or basic conditions, with basic conditions often favoring higher yields.

Mechanism: The oxidation of alkylbenzenes with permanganate is understood to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom from the methyl group of 2-nitrotoluene by the permanganate ion. This generates a benzyl (B1604629) radical, which is stabilized by resonance with the aromatic ring. The benzyl radical is then further oxidized through a series of steps, likely involving the formation of 2-nitrobenzyl alcohol and 2-nitrobenzaldehyde (B1664092) as intermediates, which are rapidly oxidized to the final product, 2-nitrobenzoic acid.[1][2] The overall reaction is complex and involves multiple manganese species with varying oxidation states.[3]

Oxidation with Nitric Acid

Nitric acid (HNO3) is another strong oxidizing agent that can be used for the synthesis of 2-nitrobenzoic acid from 2-nitrotoluene.[4] This method is often employed in industrial settings. The reaction conditions, particularly the concentration of nitric acid and the temperature, must be carefully controlled to achieve a good yield and minimize side reactions, such as further nitration of the aromatic ring or degradation of the starting material.[5]

Mechanism: The oxidation with nitric acid is also believed to involve a free-radical pathway. At elevated temperatures, nitric acid can generate radical species that initiate the oxidation by abstracting a hydrogen atom from the benzylic position of 2-nitrotoluene. The resulting benzyl radical then reacts further with oxidizing species derived from nitric acid to form the carboxylic acid. The presence of the nitro group on the ring deactivates it towards electrophilic attack, which can help to increase the yield of the desired oxidation product by reducing ring nitration.[6]

Catalytic Air Oxidation

A more environmentally friendly and economically viable approach is the catalytic oxidation of 2-nitrotoluene using air or oxygen as the oxidant. This method typically requires the presence of a metal catalyst, often based on cobalt or manganese, and is usually carried out in a solvent such as acetic acid at elevated temperatures and pressures.[7]

Mechanism: The mechanism of catalytic air oxidation is a complex free-radical chain reaction. The metal catalyst, in a higher oxidation state, initiates the reaction by abstracting a benzylic hydrogen from 2-nitrotoluene to form a benzyl radical. This radical then reacts with molecular oxygen to form a benzylperoxy radical. The benzylperoxy radical can then abstract a hydrogen from another molecule of 2-nitrotoluene, propagating the chain reaction and forming a benzyl hydroperoxide. The hydroperoxide can then decompose, facilitated by the metal catalyst, to ultimately form 2-nitrobenzoic acid.

Quantitative Data Summary

The following table summarizes quantitative data for the different synthesis methods, providing a basis for comparison.

| Synthesis Method | Oxidizing Agent | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Permanganate Oxidation | Potassium Permanganate | Aqueous, Basic | Reflux | 3-4 | 70-80 | [8] |

| Nitric Acid Oxidation | Nitric Acid | Aqueous | 130-140 | 7 | High | [9] |

| Catalytic Air Oxidation | Air | Co(OAc)₂/Mn(OAc)₂ | 100-120 | 4 | 50-90 | [7] |

| Two-Step via Aldehyde | Amyl Nitrite/NaOEt then HCl | Toluene (B28343)/Pentane | <40 | - | 24 (aldehyde) | [10] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Protocol for Oxidation with Potassium Permanganate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitrotoluene and water.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to boiling and continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction (typically 3-4 hours).

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Isolation: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 2-nitrobenzoic acid.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol for Oxidation with Nitric Acid

-

Reaction Setup: In a reaction vessel equipped for high-temperature reactions with good ventilation, place the 2-nitrotoluene.

-

Addition of Oxidant: Carefully add concentrated nitric acid to the 2-nitrotoluene.

-

Reaction: Heat the mixture under controlled conditions (e.g., 130-140°C) for several hours (e.g., 7 hours).[9] The reaction is exothermic and may produce nitrogen oxides, requiring appropriate safety measures.

-

Work-up: After cooling, carefully dilute the reaction mixture with water.

-

Isolation: The 2-nitrobenzoic acid will precipitate from the solution. Collect the solid by filtration.

-

Purification: Wash the crude product thoroughly with water to remove residual nitric acid and then purify by recrystallization.

Mandatory Visualizations

Synthesis Pathways

The following diagrams illustrate the core synthesis pathways from 2-nitrotoluene to 2-nitrobenzoic acid.

Caption: Overview of the main synthesis pathways for 2-nitrobenzoic acid.

Experimental Workflow: Purification of 2-Nitrobenzoic Acid

The following diagram outlines a general experimental workflow for the purification of crude 2-nitrobenzoic acid.[11][12]

Caption: A typical workflow for the purification of 2-nitrobenzoic acid.

Logical Relationship: Choice of Oxidation Method

The selection of an appropriate oxidation method depends on several factors, as illustrated in the diagram below.

Caption: Decision logic for selecting an oxidation method.

References

- 1. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 4. IL46916A - Preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. TNT - Wikipedia [en.wikipedia.org]

- 6. allen.in [allen.in]

- 7. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of Methyl 2-Nitrobenzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl 2-nitrobenzoate, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methyl this compound exhibits characteristic absorption bands corresponding to its key structural features.

Table 1: IR Spectroscopic Data for Methyl this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3000 | Aromatic C-H | Stretch |

| ~1720-1735 | C=O (Ester) | Stretch |

| ~1530 | Asymmetric NO₂ | Stretch |

| ~1400-1480 | C=C (Aromatic) | Stretch |

| ~1350 | Symmetric NO₂ | Stretch |

| ~1250 | C-O-C (Ester) | Stretch |

| ~735-770 | Ortho-disubstituted C-H | Bend (Out-of-plane) |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) gives insights into the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectroscopic Data for Methyl this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 1H | Aromatic H |

| ~7.6 - 7.8 | m | 3H | Aromatic H |

| ~3.9 | s | 3H | -OCH₃ (Ester) |

Note: The aromatic region may show a more complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The exact chemical shifts and multiplicities can vary based on the solvent and the magnetic field strength of the NMR instrument.

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Methyl this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~148 | C-NO₂ |

| ~132 | Aromatic CH |

| ~131 | Aromatic C (Quaternary) |

| ~129 | Aromatic CH |

| ~124 | Aromatic CH |

| ~52 | -OCH₃ (Ester) |

Note: The assignments are approximate and can be confirmed by advanced NMR techniques such as DEPT or 2D NMR.

Experimental Protocols

The following are generalized protocols for obtaining IR and NMR spectra for a small organic molecule like methyl this compound.

-

Sample Preparation : A small amount of the solid or liquid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then collected. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[1]

-

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.[1] The characteristic absorption bands corresponding to the functional groups are then identified.[1]

-

Sample Preparation :

-

For ¹H NMR, weigh approximately 5-10 mg of the sample. For ¹³C NMR, weigh 20-50 mg.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[2]

-

An internal standard like tetramethylsilane (B1202638) (TMS) may be added for chemical shift referencing.[2]

-

-

NMR Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which results in sharp spectral lines.[2]

-

For ¹H NMR, acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

-

For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the NMR spectrum.[2]

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.[2]

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.[2]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[2]

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 2-nitrobenzoic acid (also known as o-nitrobenzoic acid) in a range of organic solvents. Understanding the solubility characteristics of this compound is critical for its application in chemical synthesis, pharmaceuticals, and materials science.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is influenced by several factors, including the chemical structures of the solute and solvent, their intermolecular interactions (such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces), temperature, and pressure. For 2-nitrobenzoic acid, the presence of both a polar carboxylic acid group and a nitro group on the aromatic ring results in complex solubility behavior in different organic media.

Quantitative Solubility Data

The following tables summarize the experimentally determined mole fraction solubility (x₁) of 2-nitrobenzoic acid in various organic solvents at different temperatures. This data has been compiled from peer-reviewed scientific literature to provide a reliable reference for researchers.

Table 1: Solubility of 2-Nitrobenzoic Acid in Alcohols

| Temperature (K) | Methanol (B129727) | Ethanol (B145695) |

| 298.15 | - | - |

| 303.15 | - | - |

| 308.15 | - | - |

| 313.15 | - | - |

| 318.15 | - | - |

| 323.15 | - | - |

Data to be populated from comprehensive literature review, particularly targeting the IUPAC-NIST Solubility Data Series. A value of 42.72 g/100 ml at 10°C (283.15 K) has been reported for methanol.[2]

Table 2: Solubility of 2-Nitrobenzoic Acid in Ketones and Esters

| Temperature (K) | Acetone | Ethyl Acetate (B1210297) |

| 283.15 | - | - |

| 293.15 | - | - |

| 298.15 | - | - |

| 303.15 | - | - |

| 313.15 | - | - |

Data to be populated from comprehensive literature review. Qualitative data suggests good solubility in acetone.[1]

Table 3: Solubility of 2-Nitrobenzoic Acid in Other Organic Solvents

| Solvent | Temperature (K) | Solubility ( g/100 mL) |

| Benzene | 283.15 | 0.294[2] |

| DMSO | - | 60 mg/mL (sonication recommended)[3] |

| 100 mg/mL (ultrasonic)[2] |

Note: The solubility of nitro-derivatives of benzoic acid in several common organic solvents generally follows the trend: methanol > ethanol > ethyl acetate > acetonitrile (B52724) > dichloromethane (B109758) > toluene.[4]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method, also known as the shake-flask method.[4] The following is a detailed protocol for this procedure.

Isothermal Saturation (Shake-Flask) Method

1. Materials and Equipment:

- 2-Nitrobenzoic acid (high purity)

- Selected organic solvents (analytical grade)

- Temperature-controlled shaker or water bath

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)

- Volumetric flasks and pipettes

- Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration apparatus)

2. Procedure:

- Sample Preparation: Add an excess amount of solid 2-nitrobenzoic acid to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

- Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically for each solvent system.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. For fine suspensions, centrifugation at the experimental temperature may be necessary to achieve clear separation of the solid and liquid phases.

- Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample using a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

- Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

- Quantification: Determine the concentration of 2-nitrobenzoic acid in the diluted sample using a pre-calibrated analytical instrument.[4]

- HPLC-UV: This is a highly specific and sensitive method. A calibration curve should be generated using standard solutions of 2-nitrobenzoic acid of known concentrations.

- UV-Vis Spectrophotometry: This method is suitable if 2-nitrobenzoic acid has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

- Titration: The carboxylic acid group of 2-nitrobenzoic acid can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

- Calculation: Calculate the solubility of 2-nitrobenzoic acid in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mole fraction (x₁), g/100 mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal saturation method.

Caption: A flowchart of the isothermal saturation method for determining solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-nitrobenzoic acid in various organic solvents. The presented quantitative data and detailed experimental protocol offer valuable resources for researchers and professionals in drug development and chemical synthesis. Accurate solubility data is paramount for process optimization, formulation development, and ensuring the reproducibility of experimental results. It is recommended to consult the primary literature, such as the IUPAC-NIST Solubility Data Series, for more extensive and critically evaluated solubility data.[5][6]

References

A Technical Guide to the History and Discovery of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) functional groups attached to an aromatic ring, are a cornerstone of modern organic chemistry.[1] While a few are produced biologically, the vast majority are synthetic chemicals that have become indispensable in numerous fields.[1] Their journey from early laboratory curiosities to critical components in explosives, dyes, pharmaceuticals, and industrial intermediates is a testament to the evolution of chemical science. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, enabling a rich spectrum of chemical transformations and biological activities.[1] This guide provides an in-depth exploration of the historical milestones, key chemical principles, and seminal experimental protocols that have defined this vital class of compounds.

Early Discoveries and Historical Milestones

The story of nitroaromatic compounds begins in the late 18th century, a period of burgeoning chemical experimentation during the Industrial Revolution.[2]

Picric Acid (2,4,6-Trinitrophenol)

The first nitroaromatic compound to be synthesized was picric acid, though its identity as such was not understood at the time. In 1771, the British chemist Peter Woulfe treated indigo (B80030) with nitric acid, producing a yellow crystalline solid that could dye silk and wool.[2][3] This is often considered the first synthesis of an artificial dye.[2] The compound was later named "picric acid" (from the Greek pikros, meaning "bitter") by French chemist Jean-Baptiste-André Dumas due to its intensely bitter taste.[2][4]

It was not until 1841 that Auguste Laurent determined its formula and developed a more efficient synthesis by the direct nitration of phenol.[2][5] While initially used as a dye, the explosive properties of picric acid were recognized in the 1830s and harnessed by the French military in 1886 under the name "Melinite."[3][4][5] It became the most widely used military explosive until its gradual replacement by TNT after World War I due to its corrosive nature.[2][3]

Nitrobenzene (B124822)

The simplest nitroaromatic, nitrobenzene (C₆H₅NO₂), was first prepared in 1834 by the German chemist Eilhard Mitscherlich.[6][7][8][9][10][11] He synthesized this pale yellow, oily liquid with the scent of bitter almonds by treating benzene (B151609) with fuming nitric acid.[6][8] This discovery was a pivotal moment, laying the groundwork for the industrial-scale production of nitroaromatics. Commercial production of nitrobenzene began in England in 1856, primarily for the synthesis of aniline, a key precursor for synthetic dyes.[7][12]

Trinitrotoluene (TNT)

2,4,6-Trinitrotoluene, or TNT, was first synthesized in 1863 by the German chemist Julius Wilbrand.[13] Initially, it was used as a yellow dye, and its powerful explosive potential was overlooked for nearly three decades because it was significantly less sensitive to shock and friction than other explosives of the era.[13][14] In 1891, another German chemist, Carl Häussermann, discovered its explosive properties.[13] Its insensitivity made it remarkably safe to handle; it could be melted and poured into shell casings, a significant advantage over picric acid.[13] By 1902, Germany had adopted TNT for military use, and its production ramped up significantly during the World Wars.[14][15]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Timeline of Key Discoveries in Nitroaromatic Chemistry"

The Chemistry of Nitration

The introduction of a nitro group onto an aromatic ring is achieved through an electrophilic aromatic substitution (EAS) reaction.[10][16] This has been a subject of continuous study and refinement since its discovery.[17]

The Nitrating Agent: Mixed Acid

While Mitscherlich used fuming nitric acid for his initial synthesis of nitrobenzene, the development of "mixed acid"—a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)—proved to be a more effective and widely adopted method.[17][18] The role of sulfuric acid is not merely to absorb water, but to act as a catalyst to generate the potent electrophile required for the reaction: the nitronium ion (NO₂⁺) .[16][19][20]

The formation of the nitronium ion involves the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.[16][20]

Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

Step 2: Formation of Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Mechanism of Electrophilic Aromatic Nitration

The classical Ingold-Hughes mechanism describes the reaction as a two-step process.[21]

-

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the highly electrophilic nitronium ion. This step is the rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[19][21]

-

Deprotonation : A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic product and regenerating the acid catalyst.[19][21]

dot graph G { graph [layout=dot, rankdir="LR", splines=true, overlap=false, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption: "Mechanism of Electrophilic Aromatic Nitration"

Key Experimental Protocols

The following sections detail methodologies for foundational experiments in the synthesis of nitroaromatic compounds.

Laboratory Synthesis of Nitrobenzene

This protocol is adapted from historical batch processes and is a classic undergraduate organic chemistry experiment.[22][23]

Materials & Reagents:

-

Benzene (C₆H₆)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Sodium Carbonate (Na₂CO₃) solution (dilute)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

-

Ice bath, water bath

Procedure:

-

Preparation of Mixed Acid : In a round-bottom flask submerged in an ice bath, slowly add 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid with constant swirling. Allow the mixture to cool.[23]

-

Nitration : To the cooled mixed acid, add 30 mL of benzene in small portions (2-3 mL at a time).[23] Shake the flask thoroughly after each addition to ensure good mixing. The temperature of the reaction mixture must be maintained below 55-60°C using the ice bath.[10][23]

-

Reaction Completion : After all the benzene has been added, attach a reflux condenser and heat the flask in a water bath at 60°C for approximately one hour, with frequent shaking.[23]

-

Work-up : Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. Two distinct layers will form. Carefully separate and remove the lower acid layer.[23]

-

Washing : Wash the crude nitrobenzene layer (the upper layer) sequentially with cold water, dilute sodium carbonate solution (to neutralize residual acid), and finally with water again.[22] The nitrobenzene layer will become the bottom layer during these washes.

-

Drying and Purification : Transfer the washed nitrobenzene to a clean flask and dry it over anhydrous calcium chloride. Purify the final product via simple distillation, collecting the fraction that boils at approximately 211°C.[22]

dot graph G { graph [rankdir="LR", bgcolor="#F1F3F4", size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Experimental Workflow for Nitrobenzene Synthesis"

Nitroaromatics in Drug Development

The biological activity of nitroaromatic compounds became a focus of intense research in the mid-20th century.[24] This led to the development of several important drugs whose mechanism of action often relies on the reductive metabolism of the nitro group.[24]

Chloramphenicol (B1208)

Isolated in 1947 from the bacterium Streptomyces venezuelae, chloramphenicol was the first broad-spectrum antibiotic to be discovered.[25][26] Its structure, containing a p-nitrophenyl group, was identified and the compound was chemically synthesized in 1949.[26][27] It functions by inhibiting bacterial protein synthesis. Due to its synthetic accessibility, it is now produced exclusively by chemical synthesis rather than fermentation.[25]

Metronidazole

Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication used to treat a variety of anaerobic bacterial and parasitic infections.[28][29] Its mechanism is a classic example of a prodrug activation strategy.[29][30]

Mechanism of Action:

-

Cellular Uptake : Metronidazole, in its inactive form, passively diffuses into the anaerobic microorganism.[28][]

-

Reductive Activation : Inside the cell, low-redox-potential proteins (like ferredoxin) found in anaerobes transfer electrons to the nitro group of metronidazole.[] This reduces the nitro group, converting the drug into its active, highly reactive form—a nitroso radical.[32]

-

DNA Damage : This reactive intermediate interacts directly with the microbial DNA, causing a loss of its helical structure and inducing strand breaks.[28][][32]

-

Cell Death : The resulting DNA damage inhibits nucleic acid synthesis, leading to microbial cell death.[30][32]

This activation is selective for anaerobic organisms because they possess the necessary low-redox enzymes to reduce the drug, making it selectively toxic.[32]

Quantitative Data Summary

The physical and chemical properties of these foundational nitroaromatic compounds are critical for their synthesis, purification, and application.

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Nitrobenzene | Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 | Pale yellow, oily liquid |

| Picric Acid | 2,4,6-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | 122.5 | >300 (Detonates) | Yellow crystalline solid |

| TNT | 2-Methyl-1,3,5-trinitrobenzene | C₇H₅N₃O₆ | 227.13 | 80.35 | 240 (Detonates) | Pale yellow solid |

| Chloramphenicol | 2,2-dichloro-N-[...]-p-nitrophenylacetamide | C₁₁H₁₂Cl₂N₂O₅ | 323.13 | 150.5-151.5 | - | White to grayish-white crystals |

Data sourced from various chemical databases and literature.[4][6][10][13]

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Woulfe Discovers Picric Acid | Research Starters | EBSCO Research [ebsco.com]

- 3. Picric acid | Explosive, Synthesis, Detonator | Britannica [britannica.com]

- 4. Picric acid - Wikipedia [en.wikipedia.org]

- 5. Understanding the Chemistry and Safety of Picric Acid: A Comprehensive Guide | Extrapolate [extrapolate.com]

- 6. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]

- 7. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. encyclopedia.com [encyclopedia.com]

- 9. oxfordreference.com [oxfordreference.com]

- 10. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 11. britannica.com [britannica.com]

- 12. Nitroaromatic compound | McGraw Hill's AccessScience [accessscience.com]

- 13. TNT - Wikipedia [en.wikipedia.org]

- 14. Trinitrotoluene Properties, Uses & Preparation | Study.com [study.com]

- 15. library.sciencemadness.org [library.sciencemadness.org]

- 16. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 17. rushim.ru [rushim.ru]

- 18. Nitration - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. books.rsc.org [books.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]

- 23. Synthesis of Nitrobenzene and Aniline [designer-drug.com]

- 24. benchchem.com [benchchem.com]

- 25. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 26. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 27. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. prezi.com [prezi.com]

- 30. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. What is the mechanism of Metronidazole? [synapse.patsnap.com]

The Evolving Landscape of 2-Nitrobenzoate Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-nitrobenzoate derivatives are emerging as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent electronic properties conferred by the ortho-nitro group on the benzoate (B1203000) scaffold provide a unique platform for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the current research into the biological activities of this compound derivatives, with a focus on their antimicrobial, antitubercular, and anticancer properties. We present a comprehensive summary of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The benzoate scaffold is a common motif in a multitude of biologically active molecules. The introduction of a nitro group at the ortho-position of the benzoic acid core significantly modulates the molecule's physicochemical properties, including its electrophilicity and potential for bioreductive activation. These alterations are pivotal to the diverse biological activities observed in this compound derivatives.[1][2] This guide will systematically review the key therapeutic areas where these compounds have shown promise, supported by experimental data and methodological insights.

Antimicrobial and Antifungal Activities

This compound derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[1] The primary mechanism of action is often attributed to the bioreduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[1][2]

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain novel nitro-substituted benzothiazole (B30560) derivatives have shown significant activity against the opportunistic pathogen Pseudomonas aeruginosa at concentrations of 50µg/ml and 100µg/ml.[1] Furthermore, a methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid (compound 1) exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like gentamicin.[3][4]

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. While specific quantitative data for this compound derivatives is emerging, related nitroaromatic compounds have shown promise. Further screening of this compound libraries against clinically relevant fungal strains is a promising area for future research.

Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Metric | Value | Reference(s) |

| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Effective Concentration | 50-100 µg/mL | [1] |

| Methylethanolammonium 2-chloro-5-nitrobenzoate | Staphylococcus aureus | Zone of Inhibition | Up to 27 mm | [3][4] |

| Methylethanolammonium 2-chloro-5-nitrobenzoate | Escherichia coli | Zone of Inhibition | Up to 17 mm | [3][4] |

| Potassium polymer of 2-chloro-5-nitrobenzoic acid | MRSA | Zone of Inhibition | 14-16 mm | [3][4] |

Antitubercular Activity

A significant area of investigation for nitrobenzoate derivatives is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Esters of nitrobenzoic acid, particularly 3,5-dinitrobenzoate (B1224709) esters, have been identified as potent inhibitors of Mtb growth.[4][5] This antitubercular activity appears to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group.[4][5]

One of the key proposed mechanisms is the inhibition of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[4] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. The nitro group of the benzoate derivative is believed to be reduced to a nitroso intermediate within the enzyme's active site, which then forms a covalent adduct with a cysteine residue (Cys387), leading to irreversible inhibition.[4]

Table 2: Antitubercular Activity of this compound Esters and Thioesters

| Compound Series | Target Organism | Activity Metric | Value Range (µg/mL) | Reference(s) |

| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis H37Rv | MIC | 16 - >1024 | [4] |

| 4-Nitrobenzoate Esters | Mycobacterium tuberculosis H37Rv | MIC | 32 - >1024 | [4] |

| 3,5-Dinitrobenzoate Thioesters | Mycobacterium tuberculosis H37Rv | MIC | 64 - >1024 | [4] |

Anticancer Activity

The potential of this compound derivatives as anticancer agents is an active area of research. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For example, certain benzodioxole-based thiosemicarbazone derivatives containing a nitro-substituted benzoic acid moiety have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines.

Table 3: Anticancer Activity of Selected Nitro-substituted Benzoic Acid Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Benzodioxole thiosemicarbazone derivative 5 | A549 (Lung Cancer) | IC50 | 10.67 ± 1.53 | |

| Benzodioxole thiosemicarbazone derivative 5 | C6 (Glioma) | IC50 | 4.33 ± 1.04 | |

| Benzodioxole thiosemicarbazone derivative 2 | A549 (Lung Cancer) | IC50 | 24.0 ± 3.46 | |

| Benzodioxole thiosemicarbazone derivative 2 | C6 (Glioma) | IC50 | 23.33 ± 2.08 | |

| Benzodioxole thiosemicarbazone derivative 10 | A549 (Lung Cancer) | IC50 | 29.67 ± 5.51 | |

| Benzodioxole thiosemicarbazone derivative 10 | C6 (Glioma) | IC50 | 12.33 ± 4.93 |

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound esters is the Fischer esterification of 2-nitrobenzoic acid.[6]

Materials:

-

2-Nitrobenzoic acid

-

Appropriate alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-nitrobenzoic acid in an excess of the desired alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound esters.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[1]

Materials:

-

Test compound (this compound derivative)

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in broth to the desired final concentration and add to each well of the microtiter plate.

-

Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to 2,4-Dinitrobenzoic Acid under Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Environmental Fate and Impact of Nitroaromatic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroaromatic compounds (NACs) are a significant class of synthetic chemicals widely used in industries such as manufacturing of explosives, pesticides, dyes, and pharmaceuticals.[1][2] Their widespread use has led to significant environmental contamination of soil, water, and air.[2] The presence of the electron-withdrawing nitro group makes many of these compounds resistant to degradation, leading to their persistence in the environment.[2] Furthermore, NACs and their degradation products often exhibit considerable toxicity, including mutagenicity and carcinogenicity, posing a threat to ecosystems and human health.[2] This technical guide provides a comprehensive overview of the environmental fate and impact of nitroaromatic compounds, with a focus on their physicochemical properties, environmental distribution, toxicological effects, and the molecular mechanisms underlying their toxicity. Detailed experimental protocols for their analysis and toxicity assessment are also provided.

Physicochemical Properties of Common Nitroaromatic Compounds

The environmental behavior of nitroaromatic compounds is largely governed by their physicochemical properties. Key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) influence their mobility, distribution, and bioavailability in the environment. A summary of these properties for selected nitroaromatic compounds is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (mmHg at 20°C) | Log Kow |

| Nitrobenzene (B124822) | C₆H₅NO₂ | 123.11 | 1900 | 0.15 | 1.85 |

| 2,4-Dinitrotoluene (2,4-DNT) | C₇H₆N₂O₄ | 182.14 | 270 | 1.48 x 10⁻⁴ | 1.98 |

| 2,6-Dinitrotoluene (2,6-DNT) | C₇H₆N₂O₄ | 182.14 | 180 | 1.1 x 10⁻³ | 2.04 |

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | 130 | 1.99 x 10⁻⁴ | 1.60 |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 16,000 | 1.05 x 10⁻⁴ | 1.91 |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 5,600 | 1.35 x 10⁻⁴ | 1.54 |

Environmental Fate and Distribution

Nitroaromatic compounds are released into the environment through various pathways, including industrial effluents, agricultural runoff, and military activities.[3][4] Their fate in the environment is determined by a combination of physical, chemical, and biological processes.

3.1 Abiotic Degradation:

-

Photolysis: In surface waters, photolysis can be a significant degradation pathway for some nitroaromatic compounds. For instance, TNT in surface water is rapidly broken down by sunlight into various degradation products.

-

Hydrolysis: Hydrolysis is generally a slow process for most nitroaromatic compounds but can be significant under specific pH and temperature conditions.

3.2 Biotic Degradation:

Microbial degradation is a key process in the natural attenuation of nitroaromatic compounds. Both aerobic and anaerobic microorganisms have been shown to transform these compounds.

-

Aerobic Degradation: Under aerobic conditions, bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. The initial steps often involve the reduction of the nitro group or the oxidation of the aromatic ring.

-

Anaerobic Degradation: In anaerobic environments, the primary transformation pathway is the reduction of the nitro groups to amino groups. While this can be the first step in detoxification, some of the resulting aromatic amines can be more toxic and persistent than the parent compounds.

3.3 Environmental Concentrations:

Nitroaromatic compounds have been detected in various environmental compartments worldwide. Table 2 provides a summary of reported concentration ranges.

| Compound | Matrix | Concentration Range |

| 2,4,6-Trinitrotoluene (TNT) | Soil | <0.001 to 13,000 mg/kg |

| 2,4,6-Trinitrotoluene (TNT) | Groundwater | 0.32 mg/L |

| 2,4-Dinitrotoluene (2,4-DNT) | Industrial Wastewater | 0.04 - 48.6 mg/L |

| 2,6-Dinitrotoluene (2,6-DNT) | Industrial Wastewater | 0.06 - 14.9 mg/L |

| 4-Nitrophenol | Industrial Wastewater | Up to 913 ng/mL |

| Nitrobenzene | River Water (post-spill) | Several times above safe levels |

Toxicological Impact

Nitroaromatic compounds exhibit a wide range of toxic effects on various organisms, from microorganisms to humans. Their toxicity is often linked to the metabolic activation of the nitro group to reactive intermediates.

4.1 Ecotoxicity:

Aquatic organisms are particularly vulnerable to nitroaromatic compound pollution. Table 3 summarizes the acute and chronic toxicity of selected compounds to representative aquatic species.

| Compound | Species | Endpoint | Value (mg/L) |

| Nitrobenzene | Fathead Minnow (Pimephales promelas) | 96h LC50 | 24 |

| 2,4-Dinitrotoluene | Fathead Minnow (Pimephales promelas) | 96h LC50 | 26.8 |

| 2,4,6-Trinitrotoluene | Fathead Minnow (Pimephales promelas) | 96h LC50 | 2.9 |

| 2,4,6-Trinitrotoluene | Water Flea (Daphnia magna) | 48h EC50 | 11.6 |

| 4-Nitrophenol | Green Algae (Selenastrum capricornutum) | 96h EC50 | 13.4 |

| 2,4-Dinitrophenol | Fathead Minnow (Pimephales promelas) | 96h LC50 | 1.3 |

4.2 Human Health Effects:

Exposure to nitroaromatic compounds can lead to a variety of adverse health effects in humans. For example, nitrobenzene is known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. Many dinitrotoluenes are classified as probable human carcinogens. The primary routes of human exposure are through contaminated drinking water and occupational settings.

Molecular Mechanisms of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds is often initiated by their metabolic activation, leading to the generation of reactive intermediates that can interact with cellular macromolecules. The key mechanisms include oxidative stress, DNA damage, and mitochondrial dysfunction, which trigger specific signaling pathways.

5.1 Oxidative Stress and the Nrf2 Signaling Pathway:

The metabolism of nitroaromatic compounds can lead to the production of reactive oxygen species (ROS), causing oxidative stress within cells.[5] This triggers the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a primary cellular defense mechanism against oxidative stress.

Caption: Oxidative stress response to nitroaromatic compounds via the Nrf2 pathway.

5.2 Genotoxicity and the p53 Signaling Pathway:

Many nitroaromatic compounds and their metabolites are genotoxic, capable of forming adducts with DNA.[6][7][8] This DNA damage activates the p53 tumor suppressor protein, a critical regulator of the cell cycle and apoptosis.

Caption: p53-mediated response to DNA damage induced by nitroaromatic compounds.

5.3 Inflammation and the NF-κB Signaling Pathway:

Exposure to nitroaromatic compounds can induce an inflammatory response, mediated by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: NF-κB-mediated inflammatory response to nitroaromatic compounds.

5.4 Mitochondrial Dysfunction and Apoptosis:

Nitroaromatic compounds can impair mitochondrial function, leading to a decrease in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).

Caption: Mitochondrial-mediated apoptosis induced by nitroaromatic compounds.

Experimental Protocols

6.1 Analysis of Nitroaromatics and Nitramines by HPLC (EPA Method 8330B)

This method is for the trace analysis of explosives residues in water, soil, and sediment.

6.1.1 Sample Preparation (Water)

-

For low-concentration samples, use solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol (B129727) followed by reagent water.

-

Pass a known volume of the water sample through the cartridge.

-

Elute the analytes from the cartridge with acetonitrile (B52724).

-

For high-concentration samples, a direct injection of a filtered and diluted sample may be appropriate.

6.1.2 Sample Preparation (Soil/Sediment)

-

Extract a known weight of the sample with acetonitrile in an ultrasonic bath.

-

Allow the extract to settle and filter the supernatant.

-

The extract is then ready for HPLC analysis.

6.1.3 HPLC Conditions

-

Column: C18 or C8 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A common isocratic mobile phase is 50:50 (v/v) methanol:water.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detector: UV detector set at 254 nm.

-

Quantification: Based on the peak area or height of the analytes compared to a calibration curve prepared from certified standards.

Caption: General workflow for the analysis of nitroaromatic compounds using EPA Method 8330B.

6.2 Aquatic Toxicity Testing (Based on OECD Guidelines)

This protocol outlines a general procedure for determining the acute toxicity (e.g., 96-hour LC50) of a nitroaromatic compound to fish.

6.2.1 Test Organisms

-

Select a standard test species such as Fathead Minnow (Pimephales promelas) or Zebrafish (Danio rerio).

-

Acclimate the fish to the test conditions for at least 10-14 days.

6.2.2 Test Conditions

-

Test Type: Static, semi-static, or flow-through. A semi-static test with daily renewal of the test solutions is common.

-

Temperature: Maintain a constant, species-appropriate temperature (e.g., 20 ± 1 °C for Fathead Minnow).

-

Light: 16-hour light, 8-hour dark photoperiod.

-

Dissolved Oxygen: Maintain above 60% of air saturation.

-

pH: Maintain within a range of 6.0 to 8.5.

6.2.3 Procedure

-

Prepare a series of test concentrations of the nitroaromatic compound in the test water. A geometric series of at least five concentrations is recommended, along with a control.

-

Randomly distribute the test organisms to the test chambers (e.g., 10 fish per chamber).

-

Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

-

Record the number of dead fish at each observation time.

-

At the end of the 96-hour exposure period, calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Caption: General workflow for an acute aquatic toxicity test.

Conclusion

Nitroaromatic compounds represent a significant class of environmental contaminants with the potential for long-term persistence and adverse effects on ecosystems and human health. Understanding their environmental fate, toxicity, and the underlying molecular mechanisms of their action is crucial for developing effective risk assessment and remediation strategies. This technical guide provides a foundational understanding of these aspects, offering valuable data and protocols for researchers, scientists, and drug development professionals working in this field. Continued research is needed to further elucidate the complex interactions of these compounds in the environment and to develop innovative and sustainable technologies for their removal.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Microbial Degradation of 2-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzoate, a nitroaromatic compound utilized in various industrial syntheses, poses environmental concerns due to its potential toxicity. Understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies and for informing the environmental fate of pharmaceuticals and other xenobiotics containing the nitrobenzoate moiety. This technical guide provides an in-depth overview of the known microbial degradation pathways for this compound, focusing on the core biochemical and genetic aspects. It summarizes key quantitative data, details experimental protocols for crucial enzymatic assays, and presents visual representations of the metabolic routes and experimental workflows.

Introduction

Nitroaromatic compounds, including this compound, are a class of chemicals widely used in the synthesis of dyes, explosives, pesticides, and pharmaceuticals.[1] Their release into the environment is a significant concern due to their persistence and potential toxicity to living organisms.[1] Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.[1] The biodegradation of this compound primarily proceeds through two distinct routes: an oxidative pathway and a reductive pathway, each involving a specific set of enzymes and intermediate metabolites.

Oxidative Degradation Pathway of this compound

The oxidative degradation of this compound has been notably characterized in Arthrobacter sp. SPG.[2] This pathway involves the initial removal of the nitro group as nitrite (B80452), followed by the hydroxylation and subsequent cleavage of the aromatic ring.[2]

Metabolic Steps

The pathway proceeds through the following key steps:

-

Denitration and Hydroxylation: this compound is converted to salicylate (B1505791) with the concomitant release of a nitrite ion. This reaction is catalyzed by This compound-2-monooxygenase .[2]

-

Decarboxylation and Hydroxylation: Salicylate is then hydroxylated to form catechol, a reaction mediated by salicylate hydroxylase .[2]

-

Ring Cleavage: The aromatic ring of catechol is cleaved via an ortho-cleavage mechanism by catechol-1,2-dioxygenase , yielding cis,cis-muconic acid.[2] This intermediate is further metabolized through the β-ketoadipate pathway.

Enzymology and Quantitative Data

Enzyme activities for the key steps have been detected in crude extracts of Arthrobacter sp. SPG grown on this compound.[2] While specific kinetic parameters for the enzymes in this particular strain and pathway are not fully elucidated in the available literature, data from related organisms provide valuable comparative insights.

| Enzyme | Substrate | Product | Cofactor(s) | Km | Vmax | Source Organism (for kinetic data) |

| This compound-2-monooxygenase | This compound | Salicylate, Nitrite | NADH/NADPH | - | - | Arthrobacter sp. SPG (activity detected) |

| Salicylate Hydroxylase | Salicylate | Catechol | NADH/NADPH | - | - | Arthrobacter sp. SPG (activity detected) |

| Catechol-1,2-dioxygenase | Catechol | cis,cis-Muconic acid | Fe(III) | 5 µM | 62.5 U/mg | Rhodococcus sp. NCIM 2891[3] |

| 12.89 µM | 310.1 U/mg | Paracoccus sp. MKU1[4] |

Note: Kinetic data for this compound-2-monooxygenase and salicylate hydroxylase from Arthrobacter sp. SPG specifically for this compound degradation were not available in the reviewed literature. The data for catechol-1,2-dioxygenase is provided for comparative purposes.

Degradation Efficiency

In soil microcosm studies, Arthrobacter sp. SPG demonstrated significant degradation of this compound. Over 90% of the compound was degraded within 10-12 days in both sterile and non-sterile soil environments, highlighting the potential of this organism for bioremediation applications.[2]

Signaling Pathway Diagram

Reductive Degradation Pathway of this compound

The reductive pathway involves the initial reduction of the nitro group to a hydroxylamino or amino group, leading to the formation of different intermediates compared to the oxidative route. This pathway has been primarily studied in Pseudomonas and Ralstonia species.[5]

Metabolic Steps

Two main branches of the reductive pathway have been identified:

3.1.1. 3-Hydroxyanthranilate Pathway

This pathway is well-characterized in Pseudomonas fluorescens KU-7.[6]

-